molecular formula C16H24BrNO3 B4041403 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

Cat. No.: B4041403
M. Wt: 358.27 g/mol
InChI Key: FLXJVWILFSFRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C16H24BrNO3. It is a morpholine derivative that contains a bromophenoxy group, making it a compound of interest in various scientific research fields.

Scientific Research Applications

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated products.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various receptors or enzymes, modulating their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-(3-Chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
  • **4-[2-(3-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
  • **4-[2-(3-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

Uniqueness

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s binding affinity and selectivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3/c1-13-11-18(12-14(2)21-13)6-7-19-8-9-20-16-5-3-4-15(17)10-16/h3-5,10,13-14H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXJVWILFSFRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
Reactant of Route 6
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

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